4-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
“4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” is a chemical compound with a molecular weight of 226 . It is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “4-Bromo-2-chloro-6-(trifluoromethyl)pyridine”, has been reported in various studies . For example, one method involves a Pd-catalyzed coupling reaction . Another method involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring . The InChI code for this compound is 1S/C6H3BrF3N/c7-4-1-2-11-5 (3-4)6 (8,9)10/h1-3H .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” are diverse. For instance, it can undergo a Pd-catalyzed coupling reaction . It can also undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Physical And Chemical Properties Analysis
“4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” is a pale yellow powder . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
1. Kinase LRRK2 Inhibitors for Cancer and Neurodegenerative Diseases “4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” is utilized in synthesizing pyrazolopyridines, which act as kinase LRRK2 inhibitors. These inhibitors are significant in the treatment and prevention of cancer and neurodegenerative diseases such as Parkinson’s disease .
Agrochemical Industry Pest Control
The compound’s derivatives are known for their superior pest control properties, especially when compared to traditional phenyl-containing insecticides. This is attributed to the unique physicochemical properties of the fluorine atom combined with the pyridine structure .
Pharmaceutical Industry Drug Synthesis
In pharmaceuticals, derivatives of this compound are used in drug synthesis. For example, Elexacaftor, an FDA-approved drug, begins its synthesis pathway with a related compound, indicating potential uses for “4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” in similar processes .
Synthesis of Novel Organic Compounds
The unique characteristics of the pyridine moiety in “4-Bromo-2-chloro-6-(trifluoromethyl)pyridine” make it a valuable precursor in synthesizing novel organic compounds with potential applications across various fields .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXFFQZXLODDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259742 | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
CAS RN |
1196153-93-1 | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.